molecular formula C15H13NO2S2 B2607034 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide CAS No. 2097933-43-0

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide

Cat. No. B2607034
CAS RN: 2097933-43-0
M. Wt: 303.39
InChI Key: CTFMHSIHICJBTP-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene and its derivatives show a variety of properties and applications. They are used in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

A study by Aleksandrov and El’chaninov (2017) presented the synthesis of N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 to obtain the corresponding thioamide. This compound was further oxidized to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which underwent various electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Biological Characterization

The biological characterization of furan-carboxamide derivatives has shown promising results, particularly in the field of antiviral research. Yongshi et al. (2017) synthesized a series of furan-carboxamide derivatives and identified them as potent inhibitors of the influenza A H5N1 virus. Their structure-activity relationship studies highlighted the importance of the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) on the anti-influenza activity (Yongshi et al., 2017).

Photovoltaic Applications

In the realm of renewable energy, phenothiazine derivatives with various conjugated linkers, including furan and thiophene, were synthesized and utilized in dye-sensitized solar cells. The study by Kim et al. (2011) demonstrated that a derivative with furan as a conjugated linker achieved a significant improvement in solar energy-to-electricity conversion efficiency, highlighting the potential of these compounds in photovoltaic applications (Kim et al., 2011).

Supramolecular Chemistry

The influence of aromaticity on crystal packing was explored by Rahmani et al. (2016), who synthesized compounds containing different five-membered heteroaromatic rings, such as furan and thiophene. Their research revealed how an increase in aromaticity from furan to thiophene affects the crystal packing, providing insights into the design of materials with specific supramolecular architectures (Rahmani et al., 2016).

Mechanism of Action

Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives continue to be a focus of research due to their wide range of applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-15(11-5-8-19-10-11)16-9-12(13-3-1-6-18-13)14-4-2-7-20-14/h1-8,10,12H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFMHSIHICJBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide

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